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O-[(Guanin-7-yl)methyl] Acyclovir

Cat. No.: B1145853
CAS No.: 1797832-75-7
M. Wt: 388.34
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Description

Context of Nucleobase Chemical Modifications in Chemical Biology

The canonical nucleobases—adenine (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA—are not static entities. They can undergo a variety of chemical modifications that play crucial roles in cellular processes. youtube.comrsc.org These modifications can be natural, acting as epigenetic markers that regulate gene expression, or they can result from exposure to environmental agents and endogenous metabolic byproducts, leading to DNA damage. rsc.org The study of these modified nucleobases is a cornerstone of chemical biology, providing tools to probe and understand the complex machinery of the cell. frontiersin.orgnih.gov Recent research has even challenged the traditional view of hydrogen bonding in DNA stability and function, using nucleobase-modified nucleotides to explore these fundamental interactions. frontiersin.orgnih.gov

Significance of N7-Guanine Alkylation in Nucleic Acid Research

Among the various sites on nucleobases susceptible to modification, the N7 position of guanine is particularly reactive towards a wide range of alkylating agents. nih.govoup.com This process, known as N7-guanine alkylation, results in the formation of N7-guanine adducts, which are a common form of DNA damage. nih.gov These adducts can have significant biological consequences, including the potential to block DNA replication and transcription, and in some cases, lead to mutations. acs.orgnih.gov The chemical instability of many N7-guanine adducts has historically made them challenging to study. acs.org However, their prevalence and potential biological impact have made them a key focus of nucleic acid research. nih.gov

Overview of Acyclovir (B1169) Derivatives as Research Probes

Acyclovir, a well-known antiviral drug, is a synthetic analogue of guanine. nih.govvjs.ac.vn Its structure makes it a valuable scaffold for creating derivatives that can be used as research probes. nih.govnih.govnih.gov By modifying the acyclovir molecule, scientists can create tools to investigate the mechanisms of DNA polymerases, the enzymes responsible for DNA synthesis, and to study the processes of DNA damage and repair. nih.govresearchgate.net The development of various acyclovir derivatives has expanded the toolkit available to researchers for dissecting these fundamental biological pathways. nih.govnih.govfigshare.com

Rationale for Investigating O-[(Guanin-7-yl)methyl] Acyclovir as a Model Adduct

The compound this compound serves as a valuable model for studying N7-guanine adducts. It represents a stable mimic of the adducts formed when DNA is damaged by certain alkylating agents. The structure of this compound, where an acyclovir molecule is linked to the N7 position of a guanine base, allows for detailed investigation into how this type of DNA lesion is recognized and processed by the cellular machinery. Its stability overcomes some of the challenges associated with studying naturally occurring, less stable N7-guanine adducts.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

PropertyValue
IUPAC Name 2-amino-9-[2-[(2-amino-6-oxo-1H-purin-7-yl)methoxy]ethoxymethyl]-1H-purin-6-one
Molecular Formula C14H16N10O4
Molecular Weight 388.35 g/mol
Appearance Solid Powder
Synonyms 2-amino-7-((2-((2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one

Properties

CAS No.

1797832-75-7

Molecular Formula

C₁₄H₁₆N₁₀O₄

Molecular Weight

388.34

Synonyms

9,7’-[1,2-Ethanediylbis(oxymethylene)]bisguanine;  Acyclovir Impurity I; 

Origin of Product

United States

Molecular and Structural Characterization of O Guanin 7 Yl Methyl Acyclovir

Spectroscopic Elucidation of Adduct Structure

Detailed experimental data from high-resolution Nuclear Magnetic Resonance (NMR) and UV-Vis absorption spectroscopy for O-[(Guanin-7-yl)methyl] Acyclovir (B1169) are not widely available in the public domain. Such data is typically generated during the synthesis and characterization of pharmaceutical reference standards and is often proprietary. However, reference material suppliers indicate that such data, including ¹H NMR and ¹³C NMR spectra, is often provided with the purchase of the compound, confirming its structural verification. slideserve.com

Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns

The molecular weight of O-[(Guanin-7-yl)methyl] Acyclovir has been consistently reported as approximately 388.35 g/mol , a value derived from its molecular formula and confirmed by mass spectrometric analysis. While specific fragmentation patterns from techniques like tandem mass spectrometry (MS/MS) are not published in detail for this particular impurity, such analysis is a standard procedure for the structural confirmation of reference materials. slideserve.com

Three-Dimensional Structural Analysis

There is no publicly available X-ray crystallographic data for this compound. Obtaining a crystal structure is a complex process that requires the successful growth of a single crystal of sufficient quality, which has not been reported for this compound in the scientific literature. Theoretical modeling could provide insights into its three-dimensional structure, but such studies specific to this adduct have not been published.

Conformational Analysis and Flexibility of the Adduct Moiety

A formal conformational analysis of this compound is not available in published literature. Such an analysis would involve computational chemistry methods to determine the energetically favorable conformations of the molecule, particularly focusing on the rotational freedom of the ether linkages and the orientation of the two guanine (B1146940) moieties relative to each other. While this would provide valuable insight into the molecule's flexibility and potential interactions, the necessary studies have not been publicly documented.

Computational and Theoretical Investigations of O Guanin 7 Yl Methyl Acyclovir

Quantum Chemical Calculations of Electronic Structure and Reactivity

There are no available studies that have performed quantum chemical calculations on O-[(Guanin-7-yl)methyl] Acyclovir (B1169). Such calculations, using methods like Density Functional Theory (DFT) or Hartree-Fock (HF), would be essential to determine its molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and partial atomic charges. This information would provide fundamental insights into the molecule's kinetic and thermodynamic stability and its potential sites for electrophilic and nucleophilic attack.

Without these computational studies, a data table of key electronic properties cannot be generated.

Molecular Dynamics Simulations of the Adduct in Solution

Information regarding molecular dynamics (MD) simulations of O-[(Guanin-7-yl)methyl] Acyclovir in an aqueous environment is not present in the current body of scientific literature. MD simulations are a powerful tool to understand the conformational dynamics, solvation structure, and transport properties of a molecule in solution. These simulations would elucidate how the compound interacts with water molecules and predict its conformational preferences, which are critical for understanding its potential biological activity.

Consequently, a data table summarizing simulation parameters and results cannot be provided.

Prediction of Adduct Stability and Decomposition Pathways

There is no published research on the stability of the this compound adduct or its potential decomposition pathways. Computational methods could be employed to calculate the bond dissociation energies and to model potential degradation mechanisms, such as hydrolysis. This would be crucial for understanding the compound's shelf-life and its fate in a biological system.

A data table of predicted bond dissociation energies and decomposition activation energies remains to be determined through future research.

Computational Modeling of Potential Interactions with Nucleic Acid Fragments

No computational modeling studies have been published that investigate the interactions between this compound and nucleic acid fragments. Techniques like molecular docking and quantum mechanics/molecular mechanics (QM/MM) would be invaluable for predicting whether this compound can intercalate into DNA or RNA or bind to specific sites on these macromolecules. Such interactions could have significant biological implications.

Therefore, a data table detailing binding energies and key intermolecular interactions with nucleic acid fragments cannot be compiled at this time.

Reactivity and Chemical Stability Profiling of O Guanin 7 Yl Methyl Acyclovir

Chemical Stability under Varying pH and Temperature Conditions

The stability of O-[(Guanin-7-yl)methyl] Acyclovir (B1169) is expected to be highly dependent on pH and temperature, primarily due to the characteristics of its two main components: acyclovir and the N7-substituted guanine (B1146940) moiety.

Acyclovir itself demonstrates varied stability across different pH levels. It is known to degrade extensively in acidic conditions, with milder degradation occurring in neutral and alkaline environments. researchgate.netpsu.edu Studies have shown that acyclovir is more stable on the alkaline side of the pH range and less so on the acidic side. nih.gov For instance, after one hour at 80°C in 1 N NaOH, only 5% of acyclovir degraded. psu.edu In contrast, significant degradation is observed under acidic hydrolysis conditions. researchgate.netpsu.edu The stability of acyclovir is also influenced by temperature. While stable to dry heat, its degradation in acidic conditions is accelerated by increased temperature. researchgate.netpsu.edunih.gov For example, the formation of a depurinating adduct from a similar compound was significantly higher at 80°C compared to 22°C at the same acidic pH. nih.gov

Table 1: Predicted Stability of O-[(Guanin-7-yl)methyl] Acyclovir under Different Conditions

ConditionPredicted StabilityRationale
Acidic pH LowAcyclovir is acid-labile. researchgate.netpsu.edu N7-alkylation of guanine creates an unstable positively charged ring system. nih.gov
Neutral pH ModerateAcyclovir shows mild degradation. researchgate.netpsu.edu N7-alkylated guanines are more stable than in acidic conditions but still prone to hydrolysis.
Alkaline pH Moderate to HighAcyclovir is relatively stable. nih.gov However, the N7-substituted guanine can undergo imidazole (B134444) ring opening at high pH. nih.gov
Elevated Temperature LowThermal degradation of acyclovir starts around 400°C, but in solution, degradation is accelerated, especially in acidic conditions. researchgate.netpsu.edunih.gov
Photolysis (in solution) LowAcyclovir in aqueous solution undergoes photolytic degradation. researchgate.netpsu.edu

Hydrolysis Pathways and Resulting Molecular Species

The hydrolysis of this compound is anticipated to proceed through several pathways, influenced by the lability of both the ether linkage and the glycosidic bond of the N7-substituted guanine.

Under acidic conditions, a primary degradation pathway for acyclovir is the hydrolysis of the bond linking the guanine base to the acyclic side chain, yielding guanine as a major degradation product. researchgate.netpsu.edu For this compound, this would suggest the potential cleavage of the bond between the N9 of the acyclovir-guanine and its side chain.

Furthermore, the ether linkage between the two guanine moieties is susceptible to hydrolysis. The stability of such linkages in prodrugs can be variable. nih.gov Hydrolysis of this ether bond would result in the formation of 7-(hydroxymethyl)guanine and acyclovir.

The most significant hydrolysis pathway, however, is likely depurination, driven by the unstable N7-alkylated guanine. This process is detailed in the following section.

Depurination Kinetics and Mechanisms to Abasic Sites

Alkylation at the N7 position of guanine creates a labile glycosidic linkage, leading to the loss of the modified base from a DNA strand, a process known as depurination. nih.gov This results in the formation of an apurinic site. nih.gov

The mechanism of depurination for N7-substituted guanine involves the formation of a positive charge on the nitrogen atom, which destabilizes the glycosidic bond, leading to its cleavage. nih.gov The rate of depurination is influenced by the nature of the alkyl group, with larger groups generally promoting faster depurination. nih.gov For N7-alkylated guanines, the half-lives for depurination can range from a few hours to over 150 hours under physiological conditions. nih.gov For example, the half-life for N7-methylguanine depurination is approximately 150 hours at 37°C and pH 7.4. nih.gov

In the context of this compound, the "depurination" would involve the cleavage of the bond between the N7 of the guanine and the methyl group of the ether linkage. This would release 7-methylguanine (B141273) and an acyclovir derivative. The kinetics of this process would be expected to follow first-order kinetics, characteristic of SN1 reactions. nih.gov

Table 2: Half-lives of Depurination for N7-Alkylguanines

CompoundHalf-life (at 37°C, pH 7.4)Reference
N7-methyl-guanine~150 hours nih.gov
N7-(2-hydroxy-3-butene)-guanine~50 hours nih.gov
N7-(trihydroxy-benzo[a]pyreneyl) guanine~3 hours nih.gov

Imidazole Ring Opening to Formamidopyrimidine (FAPy) Lesions and Their Stability

In addition to depurination, N7-alkylguanine adducts can undergo a secondary reaction involving the opening of the imidazole ring to form a formamidopyrimidine (FAPy) lesion. nih.govnih.gov This occurs through the addition of a hydroxide (B78521) ion to the C8 atom of the guanine, followed by ring opening. nih.gov This reaction is particularly favored at high pH. nih.gov

The resulting FAPy lesion, in this case, would be an N⁵-substituted derivative, which is generally more stable and persistent than the original N7-adduct. nih.govnih.gov These FAPy lesions can exist as isomers and are known to be blocks to DNA synthesis. nih.govnih.gov The formation of FAPy-guanine can also occur through oxidative pathways, where a hydroxyl radical attacks the C8 position of guanine. researchgate.netresearchgate.net

For this compound, the formation of a FAPy lesion would lead to a significant structural alteration of the guanine moiety, likely impacting its biological activity and further degradation pathways. The stability of this FAPy lesion would be greater than the parent N7-adduct, making it a more persistent chemical entity. nih.gov

Reactivity with Other Small Molecules and Chemical Modifiers (In Vitro)

The reactivity of this compound with other small molecules in vitro is primarily dictated by the reactive sites on the guanine and acyclovir moieties.

The N7-alkylated guanine, with its positive charge, is an electrophilic species and can react with nucleophiles. nih.gov The guanine base itself can be a target for further alkylation or oxidation. nih.govnih.gov

Acyclovir is known to undergo extensive degradation under oxidative stress. researchgate.netpsu.edu Therefore, in the presence of oxidizing agents, this compound would likely be susceptible to oxidative degradation, potentially leading to the formation of various oxidized products.

Mechanistic Studies of Adduct Interaction with Nucleic Acids and Enzymes in Vitro

Molecular Mechanisms of Adduct Formation with DNA and RNA (e.g., Specificity, Sequence Context)

The formation of an adduct between a reactive chemical species and a nucleic acid base is a critical initiating event in mutagenesis and cytotoxicity. In the case of O-[(Guanin-7-yl)methyl] Acyclovir (B1169), the molecule itself represents a pre-formed adduct, where an acyclovir moiety is linked to the N7 position of a guanine (B1146940) base via a methyl bridge. The N7 position of guanine is the most nucleophilic site in DNA and is a common target for alkylating agents.

Influence of Adduct on Nucleic Acid Structure and Stability (e.g., Helix Distortion, Denaturation Profiles)

The presence of a bulky adduct at the N7 position of guanine, such as the one in O-[(Guanin-7-yl)methyl] Acyclovir, would be expected to introduce structural perturbations to the DNA double helix. N7-alkylation of guanine can lead to a positive charge on the imidazole (B134444) ring, which can destabilize the N-glycosidic bond and potentially lead to depurination.

Furthermore, the presence of the acyclovir moiety could lead to steric clashes within the major groove of the DNA, potentially causing bending or unwinding of the helix. Such distortions can have significant consequences for DNA replication and transcription, as they can impede the progress of polymerases.

A study on the interaction of the antiviral drug penciclovir, an analog of acyclovir, with DNA indicated that it binds to the groove of the DNA and causes slight changes in the DNA structure. nih.gov While this is a non-covalent interaction, it highlights the potential for the acyclovir moiety to influence DNA conformation.

Enzymatic Recognition and Processing of Adducts (e.g., DNA Glycosylases, DNA Polymerases, in vitro binding/inhibition mechanisms)

The cellular machinery for DNA repair is adept at recognizing and removing a wide variety of DNA adducts. N7-methylguanine adducts are typically recognized and excised by specific DNA glycosylases as part of the base excision repair (BER) pathway. For instance, rodent liver extracts have been shown to contain DNA glycosylases capable of removing 7-methylguanine (B141273) from methylated DNA. nih.gov It is plausible that a DNA glycosylase could recognize the N7-guanine portion of the this compound adduct if it were present within a DNA strand. The efficiency of this recognition and excision would likely be influenced by the bulky acyclovir portion of the adduct.

From the perspective of DNA polymerases, the parent compound, Acyclovir, must be converted to its triphosphate form to become an active inhibitor of viral DNA polymerases. nih.gov Acyclovir triphosphate acts as a competitive inhibitor of dGTP and, upon incorporation into the growing DNA chain, leads to chain termination due to the lack of a 3'-hydroxyl group. nih.govmdpi.com The inhibitory effect of acyclovir triphosphate is significantly more potent against viral DNA polymerases than cellular DNA polymerases. nih.govnih.gov

For this compound, it is unlikely to be directly phosphorylated by viral thymidine (B127349) kinase in the same manner as Acyclovir, as the N9 position of the guanine in the acyclovir moiety is already substituted. Therefore, its primary mode of interaction with DNA polymerases would likely be as a structural impediment within the DNA template rather than as an inhibitory substrate.

Inhibition of DNA Synthesis by the Adduct (Molecular Level)

If the this compound adduct were present in a DNA template, it would be expected to inhibit DNA synthesis at the molecular level. The bulky and structurally distorting nature of the adduct would likely stall the progression of DNA polymerase. This stalling could occur due to the inability of the polymerase to correctly read the modified base or to accommodate the adducted nucleotide within its active site.

The mechanism of inhibition of DNA synthesis by the parent compound, Acyclovir, is well-documented and proceeds through the following steps:

Phosphorylation: Acyclovir is selectively phosphorylated by viral thymidine kinase to acyclovir monophosphate. nih.gov

Further Phosphorylation: Cellular kinases then convert the monophosphate to acyclovir triphosphate. nih.gov

Inhibition of DNA Polymerase: Acyclovir triphosphate competes with dGTP for binding to the viral DNA polymerase. nih.gov

Chain Termination: Incorporation of acyclovir monophosphate into the viral DNA chain results in termination of DNA synthesis because it lacks a 3'-hydroxyl group, which is necessary for the addition of the next nucleotide. nih.govmdpi.com

A study on the inhibition of varicella-zoster virus-induced DNA polymerase showed that acyclovir-triphosphate was a potent inhibitor. nih.gov

CompoundEnzymeInhibition MechanismKi/IC50
Acyclovir-TPVaricella-Zoster Virus DNA PolymeraseCompetitive with dGTPApparent Ki for dGTP = 0.64 µM
2HM-HBG-TPVaricella-Zoster Virus DNA PolymeraseCompetitive with dGTPApparent Ki = 0.034 µM

This table presents data for Acyclovir triphosphate and a related analog to illustrate the mechanism of DNA polymerase inhibition. Data for this compound is not available.

In contrast, the inhibitory effect of the this compound adduct would be passive, acting as a physical barrier to the replication machinery, rather than the active, enzyme-mediated inhibition seen with acyclovir triphosphate.

Advanced Analytical Methodologies for Detection and Mechanistic Research

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Adduct Identification and Quantification

Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) stands as a cornerstone technique for the analysis of DNA adducts due to its exceptional sensitivity, selectivity, and speed. umn.eduacs.org This method allows for the confident identification and precise quantification of adducts like O-[(Guanin-7-yl)methyl] Acyclovir (B1169), even in complex biological matrices. umn.eduacs.org

The process typically involves the enzymatic hydrolysis of DNA to its constituent deoxynucleosides, followed by chromatographic separation using a UPLC system. The UPLC's sub-two-micrometer particle columns provide superior resolution and faster analysis times compared to traditional HPLC. researchgate.net The separated analytes are then introduced into a tandem mass spectrometer.

In the mass spectrometer, the precursor ion corresponding to the protonated O-[(Guanin-7-yl)methyl] Acyclovir adduct is selected in the first quadrupole. This ion is then subjected to collision-induced dissociation (CID), generating characteristic product ions that are detected in the second quadrupole. This multiple reaction monitoring (MRM) approach provides a high degree of specificity, minimizing interference from other sample components. nih.gov The combination of retention time from the UPLC and the specific precursor-to-product ion transition from the MS/MS provides unambiguous identification of the adduct.

For quantification, a stable isotope-labeled internal standard, structurally identical to the analyte but with a different mass, is often employed. This standard is added to the sample at the beginning of the workflow to account for any sample loss during preparation and for variations in ionization efficiency. researchgate.net By comparing the peak area ratio of the analyte to the internal standard, a precise and accurate quantification can be achieved. nih.gov

Recent advancements, including nanoflow HPLC and high-resolution mass spectrometry, have further enhanced the limits of detection, enabling the measurement of adduct concentrations as low as 0.01–10 adducts per 10⁸ normal nucleotides. umn.eduacs.org

Table 1: UPLC-MS/MS Parameters for Analysis of Acyclovir and Related Compounds

Parameter Value/Description Reference
Column Reversed-phase C18 or Biphenyl nih.govmdpi.com
Mobile Phase Gradient of aqueous ammonium (B1175870) acetate (B1210297) and methanol (B129727) or acetonitrile nih.govmdpi.com
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.govnih.gov

| Lower Limit of Quantification (LLOQ) | As low as 0.156 µmol/L for Acyclovir | nih.gov |

Isotope Dilution Mass Spectrometry for Precise Quantification

Isotope dilution mass spectrometry (IDMS) is widely regarded as the "gold standard" for the accurate quantification of DNA adducts. nih.gov This methodology relies on the use of a stable isotope-labeled analog of the analyte of interest, such as this compound, as an internal standard. nih.gov

The key principle of IDMS is the addition of a known amount of the isotopically labeled internal standard to the sample at the earliest stage of analysis. nih.gov This standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, or D), co-elutes with the analyte during chromatographic separation. researchgate.netnih.gov

By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled standard, highly accurate and precise quantification can be achieved. nih.gov This approach effectively compensates for any loss of the analyte during sample preparation, extraction, and chromatographic separation, as well as for variations in mass spectrometric response. researchgate.net

The use of IDMS is particularly crucial for the analysis of DNA adducts in biological samples, where concentrations can be extremely low and the sample matrix is complex. umn.edunih.gov The high specificity and sensitivity of this technique allow for the reliable measurement of adduct levels that are often in the range of one adduct per 10⁸ to 10¹⁰ normal nucleotides. nih.gov

For example, in the analysis of 7-methylguanine (B141273), a DNA adduct resulting from exposure to methylating agents, a ¹³C₄-labeled 7-methylguanine internal standard was synthesized and used for accurate quantification in mouse liver DNA using gas chromatography/electron-capture negative chemical ionization mass spectrometry (GC/EC-ID-MS). nih.gov This study demonstrated a dose-dependent increase in 7-methylguanine formation following administration of dacarbazine, highlighting the power of IDMS in molecular epidemiology studies. nih.gov

Table 2: Key Features of Isotope Dilution Mass Spectrometry for DNA Adduct Analysis

Feature Description Reference
Internal Standard Stable isotope-labeled analog of the analyte nih.gov
Principle Addition of a known amount of internal standard at the beginning of analysis researchgate.netnih.gov
Measurement Ratio of the mass spectrometric signal of the analyte to the internal standard nih.gov
Advantages High accuracy, precision, sensitivity, and specificity; corrects for sample loss and matrix effects researchgate.netnih.gov

| Application | Quantification of low-abundance DNA adducts in complex biological samples | umn.edunih.gov |

Capillary Electrophoresis and Microfluidic Platforms for Adduct Separation and Analysis

Capillary electrophoresis (CE) and microfluidic platforms offer alternative and complementary approaches to conventional liquid chromatography for the separation and analysis of DNA adducts. These techniques provide distinct advantages, including high separation efficiency, low sample and reagent consumption, and rapid analysis times. elveflow.comnih.gov

Capillary Electrophoresis (CE) separates molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. This technique has been successfully applied to the analysis of Acyclovir and its related compounds. nih.govnih.gov For instance, a high-performance capillary electrophoresis (HPCE) method with on-column amperometric detection was developed for the determination of Acyclovir in pharmaceuticals and human urine, achieving a detection limit of 0.15 mg/L. nih.gov A comparison study between HPCE and HPLC for the analysis of Acyclovir and Guanine (B1146940) demonstrated that both methods provided comparable results in terms of linear range, recovery, and reproducibility. nih.gov

Microfluidic platforms , also known as lab-on-a-chip devices, integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single chip. elveflow.commdpi.com These platforms offer the potential for high-throughput analysis, automation, and portability. elveflow.com For DNA adduct analysis, microfluidic devices can be designed to perform cell lysis, DNA extraction and purification, and subsequent separation and detection. elveflow.commdpi.com

One innovative approach involves the use of a microfluidic electrochemical sensor array for the simultaneous detection of DNA oxidation and adduct formation. nih.govnih.gov In this system, sensors are coated with metallopolymers and DNA. The interaction of test compounds and their metabolites with the DNA on the sensor surface leads to detectable electrochemical signals, allowing for a rapid screen for genotoxicity. nih.govnih.gov While not yet specifically applied to this compound, this technology demonstrates the potential of microfluidics for the rapid and sensitive analysis of various types of DNA damage. nih.govnih.gov

Table 3: Comparison of Capillary Electrophoresis and Microfluidic Platforms

Feature Capillary Electrophoresis Microfluidic Platforms Reference
Principle Separation based on electrophoretic mobility in a capillary Integration of multiple analytical steps on a chip elveflow.comnih.gov
Advantages High separation efficiency, low sample consumption, rapid analysis High-throughput, automation, portability, reduced reagent use elveflow.comnih.gov

| Application Example | Determination of Acyclovir in pharmaceuticals and urine | Simultaneous detection of DNA oxidation and adduct formation | nih.govnih.govnih.gov |

NMR-Based Methods for Tracking Adduct Formation and Transformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules, including DNA adducts. nih.gov While mass spectrometry provides information about the mass-to-charge ratio of an adduct, NMR provides detailed insights into the three-dimensional structure and the specific sites of modification. nih.gov

NMR spectroscopy can be used to track the formation and transformation of adducts like this compound by monitoring changes in the chemical shifts of the protons and other nuclei in the DNA and the modifying agent. By acquiring NMR spectra at different time points during a reaction, it is possible to follow the kinetics of adduct formation and identify any intermediate or degradation products.

One of the major challenges in using NMR for the analysis of DNA adducts from biological sources is the requirement for relatively large amounts of sample, typically in the nanomole to micromole range. nih.gov However, recent advancements in NMR technology, such as the use of microcoil probes, have significantly improved the mass sensitivity of the technique. nih.gov A study demonstrated the feasibility of obtaining a 1D ¹H NMR spectrum of an N-(2′-deoxyguanosin-8-yl)-2-acetylaminofluorene 5′-monophosphate (AAF-dGMP) adduct from as little as 80 nanograms (130 picomoles) of material. nih.gov

In addition to 1D NMR, two-dimensional (2D) NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide even more detailed structural information. TOCSY experiments can be used to identify the spin systems of the sugar and base protons, while NOESY experiments provide information about through-space proximities, which is crucial for determining the conformation of the adduct. nih.gov

While the application of NMR to track the formation of this compound specifically has not been extensively reported, the principles and methodologies are well-established for other DNA adducts and could be readily applied. nih.govnih.gov

Future Research Directions and Unexplored Avenues for O Guanin 7 Yl Methyl Acyclovir Research

Elucidation of Comprehensive Adductome Profiles under Diverse Conditions

A primary avenue for future research is the move beyond the study of a single adduct to a more global "adductomics" approach. acs.orgnih.gov This involves mapping the complete profile of DNA adducts formed under various physiological and environmental conditions. For O-[(Guanin-7-yl)methyl] Acyclovir (B1169), this would entail systematic studies to identify and quantify the full spectrum of DNA modifications that may occur alongside its formation.

Future studies should investigate the adductome in the presence of O-[(Guanin-7-yl)methyl] Acyclovir under varying conditions, such as different pH levels, oxidative stress, and in the presence of various metabolic enzymes. This could reveal whether the initial guanine (B1146940) adduct is a stable final product or an intermediate that leads to further, more complex DNA lesions. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are central to these investigations. nih.govnih.gov

Table 1: Proposed Experimental Conditions for Adductome Profiling

Experimental SystemVariable ConditionRationale
In vitro DNA incubationpH range (5-9)To simulate physiological and pathological variations in cellular compartments.
Cell culture (e.g., hepatocytes)Co-exposure to pro-oxidants (e.g., H₂O₂)To investigate the interplay between adduct formation and oxidative stress.
Cell culture with metabolic activationPresence of Cytochrome P450 enzymesTo mimic metabolic processes that may alter the compound or generate other reactive species. youtube.com
Animal modelsChronic low-dose exposureTo understand the long-term accumulation and profile of adducts in vivo.

By generating comprehensive adductome maps, researchers can gain a more accurate understanding of the potential genotoxic landscape associated with this compound.

Development of Novel Analytical Probes for Adduct Detection and Imaging

Currently, the detection of specific DNA adducts often relies on sophisticated and labor-intensive methods like LC-MS/MS. nih.govresearchgate.net A significant leap forward would be the development of novel analytical probes that allow for the rapid, sensitive, and potentially real-time detection of this compound adducts within cells and tissues.

Future research should focus on:

Monoclonal Antibodies: Generating highly specific monoclonal antibodies that recognize the this compound adduct. These could be used in techniques like immuno-slot blot assays or for immunohistochemistry to visualize adduct distribution in tissues.

Fluorescent Probes: Designing small-molecule fluorescent probes that undergo a detectable change in their optical properties upon binding to the adduct. This would enable live-cell imaging of adduct formation and repair dynamics.

Aptamer-Based Sensors: Developing DNA or RNA aptamers that bind with high affinity and specificity to the adduct. These can be integrated into electrochemical or optical biosensors for quantitative detection.

The successful development of such probes would revolutionize the study of this adduct, moving it from the analytical laboratory into the realm of cell biology.

High-Throughput Screening Methodologies for Adduct Reactivity and Stability

Understanding the chemical stability and reactivity of this compound is crucial for assessing its biological persistence and potential for causing mutations. High-throughput screening (HTS) methodologies could be adapted to accelerate the study of these properties.

An HTS approach could involve:

Immobilization: Covalently attaching synthetic this compound-containing oligonucleotides to multi-well plates.

Challenge: Exposing the immobilized adducts to a large library of compounds, including potential repair enzymes, nucleophiles, or oxidizing agents.

Detection: Using a high-throughput method, such as a fluorescent intercalating dye or an antibody-based assay, to measure the loss or modification of the adduct.

This would allow for the rapid screening of factors that influence the adduct's stability and could identify proteins or small molecules that interact with and process this specific type of DNA damage.

Table 2: Comparison of Adduct Detection Methodologies

MethodPrinciplePotential for High-ThroughputSensitivityStructural Information
³²P-PostlabelingRadioactive labeling of digested DNALowHigh (~1 adduct per 10¹⁰ nucleotides) nih.govNo nih.gov
LC-MS/MSChromatographic separation and mass analysisMediumHighYes nih.govnih.gov
Immunoassays (ELISA)Antibody-antigen recognitionHighMedium to HighNo
Novel Probe-Based AssaysSpecific binding (antibody, aptamer) with signalHighPotentially HighNo

Advanced Computational Approaches for Predicting Adduct Dynamics and Interactions

Computational chemistry and molecular modeling offer powerful tools to complement experimental research. acs.org For this compound, advanced computational approaches can provide insights that are difficult to obtain through experiments alone.

Future computational studies should focus on:

Quantum Mechanics (QM) Calculations: To determine the most stable conformations of the adduct within the DNA double helix and to calculate its chemical reactivity and susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the adduct in a solvated DNA environment. This can reveal how the adduct alters the local DNA structure, flexibility, and recognition by DNA polymerases and repair enzymes.

Docking Studies: To predict the binding interactions between the this compound adduct and the active sites of DNA repair enzymes, such as those involved in base excision repair or nucleotide excision repair.

These computational models can help prioritize experimental studies and provide a detailed, atomic-level understanding of the adduct's biological consequences. acs.orgnih.gov

Integration with Systems Chemical Biology Approaches for Holistic Adduct Analysis

Ultimately, the biological significance of an adduct like this compound cannot be understood in isolation. A systems chemical biology approach is needed to integrate data on adduct formation and stability with broader cellular responses.

This integrated approach would involve:

Transcriptomics and Proteomics: Analyzing global changes in gene and protein expression in cells exposed to conditions that lead to the formation of the this compound adduct. This can identify the specific DNA damage response pathways that are activated.

Network Analysis: Building interaction networks to connect the presence of the adduct to downstream cellular events, such as cell cycle arrest, apoptosis, or the activation of specific signaling cascades.

Quantitative Modeling: Developing mathematical models that describe the kinetics of adduct formation, repair, and the resulting cellular fate decisions.

By combining detailed biochemical and analytical data with systems-level "-omics" data, researchers can build a comprehensive model of how the cell responds to the presence of this compound, providing a holistic view of its potential impact on human health. grantome.com

Q & A

Q. Methodological Notes

  • Data Sources : Prioritize FDA package inserts , peer-reviewed trials , and preclinical studies .
  • Excluded Content : Avoid non-academic sources (e.g., market reports, consumer platforms) per the guidelines.

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